3-(Benzyloxy)-5-chloropyridine
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Overview
Description
3-(Benzyloxy)-5-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound features a benzyl ether group attached to the third position and a chlorine atom attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloropyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine-3-carboxylic acid.
Formation of Benzyl Ether: The carboxylic acid group is first converted to an alcohol, which is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.
Cyclization: The intermediate is then cyclized under acidic conditions to form the desired this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form benzylic alcohols or aldehydes.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of the desired nucleophile.
Major Products:
Oxidation: Benzylic alcohol or benzaldehyde derivatives.
Reduction: 3-(Benzyloxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-chloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyl ether group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
3-(Benzyloxy)pyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloropyridine: Lacks the benzyl ether group, reducing its hydrophobic interactions.
3-(Methoxy)-5-chloropyridine: Similar structure but with a methoxy group instead of a benzyl ether, affecting its reactivity and interactions.
Uniqueness: 3-(Benzyloxy)-5-chloropyridine is unique due to the presence of both the benzyl ether and chlorine substituents, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-chloro-5-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRNVLZDPYBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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